Ethachlor

CAS No.: 51218-31-6

Cat. No.: VC18918223

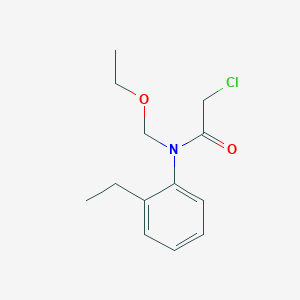

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51218-31-6 |

|---|---|

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | 2-chloro-N-(ethoxymethyl)-N-(2-ethylphenyl)acetamide |

| Standard InChI | InChI=1S/C13H18ClNO2/c1-3-11-7-5-6-8-12(11)15(10-17-4-2)13(16)9-14/h5-8H,3-4,9-10H2,1-2H3 |

| Standard InChI Key | QJTJSFKYIUWWJE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC=C1N(COCC)C(=O)CCl |

Introduction

Chemical Properties and Synthesis

Structural and Physicochemical Characteristics

Ethachlor belongs to the chloroacetanilide herbicide class, distinguished by a chloroacetyl group attached to a diethyl-substituted aniline moiety. Key physicochemical properties include:

-

Octanol-water partition coefficient (Log ): 4.5

These properties influence Ethachlor’s environmental mobility, facilitating its adsorption to soil organic matter and potential leaching into groundwater .

Synthesis Pathways

Ethachlor is synthesized via a two-step reaction:

-

Acylation: 2,6-Diethylaniline reacts with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) to form the intermediate N-(chloroacetyl)-2,6-diethylaniline.

-

Alkoxylation: The intermediate undergoes alkoxylation with butanol, yielding Ethachlor.

The reaction can be summarized as:

Industrial production optimizes these steps for scalability, with purity levels exceeding 95% in commercial formulations .

Mechanism of Action and Agricultural Applications

Herbicidal Activity

Ethachlor inhibits weed growth by disrupting protein synthesis and cell division. As a pre-emergence herbicide, it is absorbed by germinating shoots and roots, where it inhibits very-long-chain fatty acid (VLCFA) elongation—a critical process for cell membrane formation . This mechanism selectively targets grasses like Echinochloa crus-galli (barnyard grass) and Leptochloa chinensis (sprangletop) while sparing crops such as rice due to metabolic detoxification pathways .

Formulations and Efficacy

Ethachlor is formulated as emulsifiable concentrates (EC), wettable powders (WP), and suspension concentrates (SC). Patent CN1402978A details a suspension agent containing 279 kg Ethachlor (86% purity) combined with atrazine, emulsifiers (e.g., 0201B), and stabilizers, achieving particle sizes below 5 microns for enhanced foliar adhesion . Field trials demonstrate 85–95% weed control efficacy in rice paddies when applied at 1.5–2.0 kg/ha .

Toxicological Profile and Human Health Risks

Acute Toxicity

Ethachlor exhibits moderate acute toxicity (WHO Class III). A fatal case involved a 75-year-old woman who ingested 300 mL of an alachlor-based formulation (closely related to Ethachlor), leading to cardiogenic shock and death within 24 hours . Symptoms in non-fatal cases include hypotension, respiratory depression, and coma, managed via hemoperfusion and supportive care .

Chronic and Carcinogenic Effects

Environmental Impact and Degradation

Ecotoxicology

Ethachlor’s environmental half-life ranges from 30–90 days in soil, with residues detected in water bodies (e.g., 299.6 μg/L in Iran’s Babol Roud River) . Aquatic toxicity studies indicate:

Soil microbial communities, particularly Bradyrhizobium and Anaeromyxobacter, experience diversity reductions under Ethachlor stress, impairing nitrogen cycling .

Biodegradation and Remediation

Microbial degradation by Paracoccidioides spp. and Graminobacteria spp. is the primary detoxification pathway. These organisms metabolize Ethachlor via glutathione conjugation, producing non-toxic mercapturic acids . Bioaugmentation with Pseudomonas strains accelerates degradation rates by 40–60% in contaminated soils .

Regulatory Status and Mitigation Strategies

Global Regulations

-

EPA (USA): Tolerance limits of 0.02 ppm in rice grains.

-

EU: Approved under Regulation (EC) No 1107/2009 with restrictions on aerial application.

Best Management Practices

-

Buffer zones: 10–15 m vegetation strips reduce runoff into aquatic systems .

-

Microbial fuel cells (MFCs): Deploy MFCs to enhance Paracoccidioides-mediated degradation in wastewater .

Comparative Analysis with Chloroacetanilide Herbicides

| Compound | Chemical Formula | Mechanism of Action | Soil Half-Life (Days) |

|---|---|---|---|

| Ethachlor | VLCFA inhibition | 30–90 | |

| Alachlor | Microtubule disruption | 20–50 | |

| Metolachlor | Lipid biosynthesis inhibition | 45–120 |

Ethachlor’s prolonged soil persistence necessitates stricter monitoring compared to alachlor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume